REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[OH:10].[C:11](OC(=O)C)(=[O:13])[CH3:12].C(N(CC)CC)C>C1COCC1>[C:11]([O:10][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([F:8])[C:2]=1[F:1])(=[O:13])[CH3:12]
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Name
|
|
Quantity
|
5.2 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1F)F)O
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Name
|
|
Quantity
|
3.98 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.87 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
Water and ethyl acetate were added to the residue
|
Type
|
CUSTOM
|
Details
|
the organic layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |